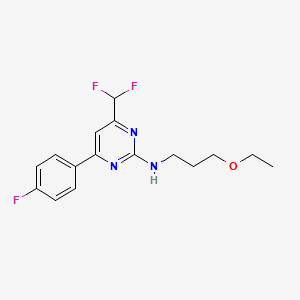![molecular formula C18H20F3N3O B10941242 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane](/img/structure/B10941242.png)
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]azepane is a complex organic compound with the molecular formula C18H20F3N3O . This compound features a pyrimidine ring substituted with a methoxyphenyl group and a trifluoromethyl group, along with an azepane ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]azepane can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild conditions. The reaction conditions can be tailored to achieve high yields and selectivity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]azepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions may involve nucleophiles such as amines or halides.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]azepane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used as a probe to study various biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific molecular targets.
In the industrial sector, 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]azepane may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]azepane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets . The methoxyphenyl group may also contribute to the compound’s overall activity by influencing its electronic properties and steric interactions.
Comparison with Similar Compounds
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]azepane can be compared with other similar compounds, such as trifluoromethyl ketones and methoxyphenyl derivatives . These compounds share some structural similarities but differ in their functional groups and overall properties. The presence of the azepane ring in 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]azepane makes it unique and may impart distinct chemical and biological activities.
Similar compounds include:
- Trifluoromethyl ketones
- Methoxyphenyl derivatives
- Pyrimidinyl compounds
These comparisons highlight the uniqueness of 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]azepane and its potential for various applications in scientific research and industry .
Properties
Molecular Formula |
C18H20F3N3O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane |
InChI |
InChI=1S/C18H20F3N3O/c1-25-14-8-6-7-13(11-14)15-12-16(18(19,20)21)23-17(22-15)24-9-4-2-3-5-10-24/h6-8,11-12H,2-5,9-10H2,1H3 |
InChI Key |
NBIFIIZWHDFYRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3CCCCCC3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10941163.png)
![1-ethyl-N-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941191.png)

![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanamide](/img/structure/B10941205.png)
![5-bromo-2-(difluoromethoxy)-N-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B10941207.png)
![6-(4-fluorophenyl)-3-methyl-N-(1-methyl-1H-benzimidazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10941209.png)
![3-(2-fluorophenyl)-N-(propan-2-yl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10941211.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941218.png)
![2-[(2-Chlorophenoxy)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10941219.png)
![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-3,5-dimethoxybenzamide](/img/structure/B10941220.png)
![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941225.png)
![4-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B10941230.png)
![4-[({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}carbonyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10941231.png)
